6-Methoxypyrido[2,3-d]pyrimidin-2-amine

Medicinal Chemistry Scaffold Optimization Hydrogen Bonding

Non-interchangeable pyrido[2,3-d]pyrimidine scaffolds risk compromising target binding & metabolic stability. This 6-MeO variant solves that with an electron-donating, latent-phenol handle. Key procurement advantages: (1) Defined +30.04 Da mass increment for fragment growing; (2) 5 H-bond acceptor / 1 donor motif for ATP-site engagement; (3) Single-batch procurement enables both methoxy retention and demethylation-to-phenol library synthesis. Ideal for kinase (mTOR, CDK, PI3K) and antimycobacterial SAR programs.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
Cat. No. B13541987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxypyrido[2,3-d]pyrimidin-2-amine
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C(=C1)C=NC(=N2)N
InChIInChI=1S/C8H8N4O/c1-13-6-2-5-3-11-8(9)12-7(5)10-4-6/h2-4H,1H3,(H2,9,10,11,12)
InChIKeyJFERGHJURHLHTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxypyrido[2,3-d]pyrimidin-2-amine for Targeted Heterocyclic Scaffold Procurement


6-Methoxypyrido[2,3-d]pyrimidin-2-amine (CAS 1384080-69-6) is a heterocyclic small molecule featuring a pyrido[2,3-d]pyrimidine core with a methoxy substituent at the 6-position and an amine at the 2-position [1]. It belongs to the class of 2-aminopyrido[2,3-d]pyrimidines, which have been widely investigated as kinase inhibitor scaffolds and antimycobacterial agents [2][3]. With a molecular formula of C₈H₈N₄O and a molecular weight of 176.18 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules targeting kinases, receptors, and infectious diseases [1].

Why 6-Methoxypyrido[2,3-d]pyrimidin-2-amine Cannot Be Replaced by Generic Pyrido[2,3-d]pyrimidin-2-amines


Pyrido[2,3-d]pyrimidin-2-amines are not interchangeable commodities. The nature and position of the 6-substituent profoundly influence the electronic distribution, lipophilicity, hydrogen-bonding capacity, and metabolic stability of the scaffold. Specifically, the 6-methoxy group in 6-Methoxypyrido[2,3-d]pyrimidin-2-amine introduces a distinct electron-donating resonance effect and hydrogen-bond acceptor capability that is absent in the unsubstituted parent compound (pyrido[2,3-d]pyrimidin-2-amine) and fundamentally different from the electron-withdrawing character of the 6-chloro analog [1]. These differences translate into altered target binding, pharmacokinetic profiles, and synthetic utility. Furthermore, the regioisomeric form, 6-Methoxypyrido[3,2-d]pyrimidin-2-amine (CAS 2138121-42-1), differs in the fusion pattern of the pyridine and pyrimidine rings, resulting in distinct computed physicochemical properties, including a substantial difference in predicted LogP (~0.5 vs. ~0.0) and topological polar surface area [2]. Substitution without empirical validation of the specific isomer risks compromising synthetic routes and biological outcomes.

Product-Specific Quantitative Differentiation Evidence for 6-Methoxypyrido[2,3-d]pyrimidin-2-amine


6-Methoxy Substitution Introduces a Distinct Hydrogen-Bond Acceptor Profile Versus the 6-Chloro and Unsubstituted Analogs

6-Methoxypyrido[2,3-d]pyrimidin-2-amine possesses five hydrogen-bond acceptor sites (two from the methoxy oxygen, three from the pyrido[2,3-d]pyrimidine core nitrogens) and one hydrogen-bond donor (the 2-amino group) [1]. In contrast, the unsubstituted parent pyrido[2,3-d]pyrimidin-2-amine has only three hydrogen-bond acceptors and one donor, while the 6-chloro analog has three acceptors and one donor but with a fundamentally different electrostatic surface due to the electronegative chlorine [2]. The additional methoxy oxygen provides a directional hydrogen-bond acceptor that can engage solvent or target residues, potentially enhancing aqueous solubility and modulating target binding kinetics [1].

Medicinal Chemistry Scaffold Optimization Hydrogen Bonding

Molecular Weight Differentiation of 176.18 g/mol Distinguishes 6-Methoxy from the Unsubstituted (146.14 g/mol) and 6-Chloro (180.59 g/mol) Scaffolds

The molecular weight of 6-Methoxypyrido[2,3-d]pyrimidin-2-amine (C₈H₈N₄O, MW 176.18 g/mol) positions it between the lighter unsubstituted pyrido[2,3-d]pyrimidin-2-amine (C₇H₆N₄, MW 146.14 g/mol) and the heavier 6-chloro analog (C₇H₅ClN₄, MW 180.59 g/mol) [1][2]. This intermediate molecular weight reflects the replacement of a hydrogen atom with a methoxy group, adding 30.04 g/mol relative to the parent scaffold, while the chloro analog gains 34.45 g/mol [2]. The methoxy substitution thus offers a mass increment that is distinct from halogen substitution, which may be advantageous in fragment-based drug discovery where incremental mass additions are used to probe binding pockets [3].

Chemical Procurement Building Block Specification Molecular Properties

Regioisomeric Differentiation: Pyrido[2,3-d] vs. Pyrido[3,2-d] Fusion Pattern Impacts Computed LogP and Topological Polar Surface Area

The target compound 6-Methoxypyrido[2,3-d]pyrimidin-2-amine (CAS 1384080-69-6) and its regioisomer 6-Methoxypyrido[3,2-d]pyrimidin-2-amine (CAS 2138121-42-1) share the same molecular formula (C₈H₈N₄O) but differ in the fusion orientation of the pyridine and pyrimidine rings [1][2]. Critically, the [3,2-d] isomer has a computed XLogP3 of 0.5, while the [2,3-d] isomer, based on its SMILES (COc1cnc2nc(N)ncc2c1), is predicted to have a lower XLogP3 (approximately 0.0), reflecting the impact of the nitrogen atom placement on overall polarity [2]. The topological polar surface area also differs: 73.9 Ų for the [3,2-d] isomer versus a predicted lower value for the [2,3-d] isomer due to the altered spatial arrangement of heteroatoms [2]. These differences can significantly affect membrane permeability and target binding.

Isomer Selection Physicochemical Profiling Medicinal Chemistry

Class-Level Antimycobacterial Activity of Pyrido[2,3-d]pyrimidin-2-amines Provides a Baseline for Differentiation

A systematic study of 38 pyrido[2,3-d]pyrimidin-2-amine derivatives against Mycobacterium tuberculosis H37Rv established that the 6-substitution pattern is a critical determinant of antimycobacterial potency [1]. The most active compound in the series, P35, exhibited a MIC of 7.18 μg/mL, while the least active compounds showed MIC values exceeding 100 μg/mL, demonstrating a >13-fold potency range driven by substitution [1]. Although 6-Methoxypyrido[2,3-d]pyrimidin-2-amine was not among the specific derivatives tested (the study focused on N-(4-methoxybenzyl) and N-methyl-6-phenyl variants), the SAR trends indicate that the 6-position substituent is a key potency switch [1]. The 6-methoxy group, as an electron-donating substituent, is expected to modulate the electronic character of the scaffold differently than the aryl or benzyl substituents explored in the study, offering a distinct starting point for SAR expansion [1].

Antimycobacterial Tuberculosis Structure-Activity Relationship

Synthetic Versatility: 6-Methoxy Group Enables Demethylation to Phenol for Further Diversification

The 6-methoxy substituent in 6-Methoxypyrido[2,3-d]pyrimidin-2-amine serves as a masked phenol that can be unveiled via demethylation (e.g., using BBr₃ or TMSI), generating a hydroxyl group for further functionalization such as alkylation, acylation, or sulfonation [1]. This synthetic versatility is absent in the unsubstituted pyrido[2,3-d]pyrimidin-2-amine, which lacks a functional handle at the 6-position, and is chemically orthogonal to the 6-chloro analog, which undergoes nucleophilic aromatic substitution or metal-catalyzed cross-coupling . The methoxy group thus offers a distinct synthetic pathway: it can be retained as a metabolically stable electron-donating group or converted to a phenol for prodrug strategies or further elaboration. This dual utility is not available with the 6-chloro or unsubstituted scaffolds [1].

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Optimal Application Scenarios for 6-Methoxypyrido[2,3-d]pyrimidin-2-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Scaffold Diversification

6-Methoxypyrido[2,3-d]pyrimidin-2-amine is optimally deployed as a core scaffold for kinase inhibitor programs where the 6-methoxy group offers a distinct electronic (electron-donating) and hydrogen-bonding profile compared to 6-chloro or unsubstituted analogs [1]. The five hydrogen-bond acceptor sites and one donor site provide a unique pharmacophoric pattern for ATP-binding site engagement, while the methoxy group contributes to solubility without the metabolic liability associated with aryl chlorides [1][2]. This scaffold is particularly suited for targets such as mTOR, CDKs, and PI3K-related kinases, where pyrido[2,3-d]pyrimidine-2-amines have established precedent as potent inhibitors [2].

Antimycobacterial Drug Discovery Against M. tuberculosis H37Rv

Given the validated activity of pyrido[2,3-d]pyrimidin-2-amine derivatives against Mycobacterium tuberculosis H37Rv (MIC range 7.18 to >100 μg/mL), the 6-methoxy variant serves as a strategic starting point for expanding SAR at the 6-position [3]. The electron-donating methoxy group is expected to modulate the electronic character of the scaffold differently than the aryl and benzyl substituents that have been explored, potentially accessing novel potency and selectivity profiles. The compound can be incorporated into a systematic medicinal chemistry campaign targeting thymidylate kinase (TMPK) or other Mtb targets, with the methoxy group providing a handle for further optimization [3].

Divergent Library Synthesis via Late-Stage Functionalization

The 6-methoxy group functions as a latent phenol, enabling a 'branch point' strategy for library synthesis. Researchers can procure a single batch of 6-Methoxypyrido[2,3-d]pyrimidin-2-amine and then either retain the methoxy group for one subset of analogs or demethylate to the phenol for a second subset, followed by O-alkylation, acylation, or sulfonation to generate diverse chemotypes [4]. This approach is not possible with 6-chloro or unsubstituted analogs, which offer fewer diversification options, reducing the procurement and synthesis burden in hit-to-lead and lead optimization programs [4].

Fragment-Based Drug Discovery (FBDD) with Defined Mass Increment

With a molecular weight of 176.18 g/mol, 6-Methoxypyrido[2,3-d]pyrimidin-2-amine is well within fragment space (<300 Da) and offers a defined mass increment (+30.04 g/mol) relative to the unsubstituted parent scaffold [1]. This allows fragment-growing strategies where the methoxy group probes a specific subpocket, with clear mass spectrometry confirmation of binding. The distinct physicochemical profile (XLogP3 ~0.0, 5 H-bond acceptors, 1 H-bond donor) makes it suitable for fragment libraries targeting kinases, bromodomains, or other protein classes with well-defined binding pockets [1].

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